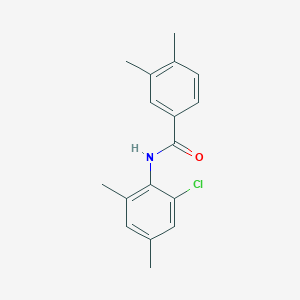

N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide's synthesis involves a series of chlorination, oxidation, and ammonolysis reactions. For instance, 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with a high yield and purity through these steps, indicating similar approaches could be applicable for synthesizing the target compound (Zhang Zho, 2014).

Molecular Structure Analysis

- The molecular structure of related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, was determined through acylation reactions and characterized using NMR and X-ray diffraction. This suggests a similar approach can be used to analyze the molecular structure of N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (Karabulut et al., 2014).

Chemical Reactions and Properties

- Related benzamides have been studied for their reactions and properties. For example, the tritium labeling of N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide was examined, revealing insights into benzamide's reactivity and stability (Yang Hong et al., 2015).

Physical Properties Analysis

- Physical properties of similar compounds, like 4-Chloro-N-(2,6-dimethylphenyl)benzamide, were analyzed, focusing on bond conformations and intermolecular hydrogen bonds, which can be relevant for understanding the physical properties of the target compound (B. Gowda et al., 2008).

Chemical Properties Analysis

- Studies on compounds like N,N-dimethylbenzamides provide insights into their chemical properties, including metabolic pathways and reactivity, which could be extrapolated to understand the chemical properties of N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (L. Constantino et al., 1992).

Wissenschaftliche Forschungsanwendungen

Mitosis Inhibition in Plant Cells

- A study found that a related compound, N-(1,1-dimethylpropynyl) benzamide series, which shares structural similarities with N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide, is a powerful and selective inhibitor of mitosis in plant cells (Merlin et al., 1987).

Polymerization Properties

- A different but structurally related compound, part of the 1,4-diaza-2,3-dimethylbutadiene ligands, showed potential in the polymerization of ethene. This suggests that N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide could have applications in polymer science (Schmid et al., 2001).

Biological Screening

- N-dimethylphenyl substituted derivatives of benzamides, which are chemically related to the compound of interest, were synthesized and screened for biological potential against bacteria and for enzyme inhibition, indicating a potential for similar applications in N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (Aziz‐ur‐Rehman et al., 2014).

Chemical Engineering and Environmental Applications

- Research on 4-Chloro-3,5-dimethylphenol, a compound similar to the one , looked at degradation methods and kinetics, suggesting possible environmental applications for N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (Li et al., 2020).

Anticonvulsant Properties

- Some benzamides have been screened for anticonvulsant activity. Although not directly involving N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide, this research hints at the potential neurological applications of similar compounds (Afolabi et al., 2012).

Eigenschaften

IUPAC Name |

N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-10-7-13(4)16(15(18)8-10)19-17(20)14-6-5-11(2)12(3)9-14/h5-9H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYLEFGBNMIVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)

![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)

![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)

![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)